molecular formula C22H19F2N3O4 B2737952 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1170623-81-0

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2737952
CAS RN: 1170623-81-0
M. Wt: 427.408
InChI Key: PARBDSSUFNBJJI-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19F2N3O4 and its molecular weight is 427.408. The purity is usually 95%.
BenchChem offers high-quality N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound serves as a precursor or an intermediate in the synthesis of various chemically novel entities. The methodologies involved in its synthesis and characterization contribute to the field of organic chemistry, where detailed studies on its structural properties are essential. For instance, compounds synthesized through reactions involving similar structures have been evaluated for their cytotoxic activities against specific cancer cell lines, showcasing the utility of such compounds in medicinal chemistry research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Activity Evaluation

Research into compounds structurally related to N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide often focuses on their potential biological activities. These activities may include antitumor, antimicrobial, or anti-inflammatory properties, with studies conducted in vitro or in vivo to evaluate their efficacy and mechanism of action. For example, studies have synthesized and tested derivatives for their cytotoxic effects on various cancer cell lines, providing insights into their potential therapeutic applications (Basavarajaiah Suliphuldevara Matada, N. G. Yernale, M. Javeed, 2021).

Drug Design and Development

This compound and its derivatives are of interest in the drug design and development process, where their interaction with biological targets is studied. Research in this area aims to optimize the compound's structure for better efficacy, selectivity, and pharmacokinetic properties. Molecular modeling and structure-activity relationship (SAR) studies involving similar compounds help in identifying potential drug candidates for various diseases. For instance, some studies have focused on the interaction of analogous compounds with specific receptors, contributing to the development of receptor-selective drugs (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4/c1-30-17-5-3-16(4-6-17)27-12-13(8-21(27)28)22(29)25-11-15-10-20(31-26-15)18-7-2-14(23)9-19(18)24/h2-7,9-10,13H,8,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARBDSSUFNBJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.